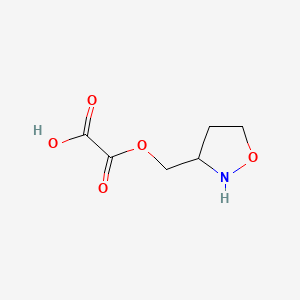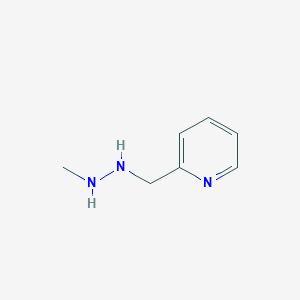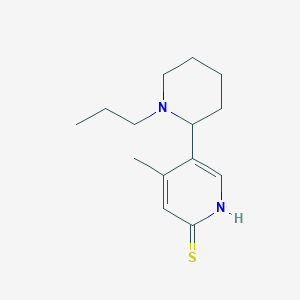
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is a chemical compound known for its unique structure and properties It contains an oxazolidine ring, which is a five-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid typically involves the reaction of oxazolidine derivatives with oxalic acid. One common method includes the cycloaddition of ethyl acrylate or styrene derivatives to N-(pyridin-3-ylmethylidene)-N-phenylaminoxide . The reaction conditions often require mild temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism by which 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid exerts its effects involves interactions with molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Oxazolidin-3-ylmethanol: A related compound with similar reactivity but different functional groups.
Nitrofunctionalized 1,2-oxazolidine analogs of nicotine: These compounds share the oxazolidine ring but have different substituents and biological activities.
Uniqueness
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is unique due to its specific combination of functional groups and the presence of the oxazolidine ring
Properties
Molecular Formula |
C6H9NO5 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid |
InChI |
InChI=1S/C6H9NO5/c8-5(9)6(10)11-3-4-1-2-12-7-4/h4,7H,1-3H2,(H,8,9) |
InChI Key |
CYDBCZGLXPOUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CONC1COC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)
![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)

![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)




![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)
![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)

